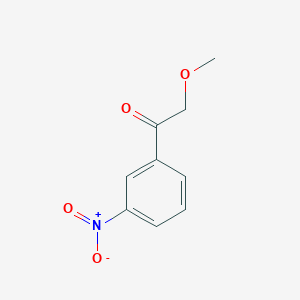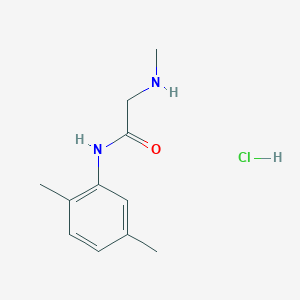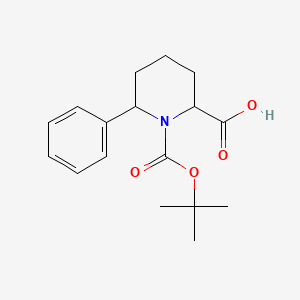
1-(叔丁氧羰基)-6-苯基哌啶-2-羧酸
描述
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is a synthetic organic compound widely used in chemical research and pharmaceutical development. It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a phenyl group, making it a versatile intermediate in various synthetic pathways.
科学研究应用
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, where the compound serves as a building block for bioactive molecules.
Medicine: As a precursor in the synthesis of potential therapeutic agents, including analgesics and anti-inflammatory drugs.
Industry: In the production of fine chemicals and as a reagent in organic synthesis.
作用机制
Target of Action
The primary target of the compound 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .
Mode of Action
The compound 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid, also known as a tert-butyloxycarbonyl (Boc) group, can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a carbamate protecting group .
Biochemical Pathways
The compound 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid affects the biochemical pathways involving amines. By acting as a protecting group, it prevents the amines from participating in reactions until the protecting group is removed .
Pharmacokinetics
The pharmacokinetic properties of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid are largely dependent on the conditions under which it is used. As a protecting group, its bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by the specific context of the synthesis .
Result of Action
The result of the action of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is the protection of amines during synthesis. This allows for transformations of other functional groups without interference from the amines .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is influenced by environmental factors such as the presence of a base and the specific conditions of the synthesis . For example, the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
生化分析
Biochemical Properties
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection and deprotection of amino groups. It interacts with enzymes such as proteases and peptidases, which are involved in the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group is a common protecting group for amines, making it stable to nucleophilic reagents and base hydrolysis . The interactions with these enzymes are crucial for the selective protection and deprotection processes in peptide synthesis.
Cellular Effects
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s Boc group can be removed under acidic conditions, which can lead to changes in the cellular environment and affect the function of proteins and enzymes . This deprotection process can impact cell signaling pathways by altering the availability of active amines, which are essential for various cellular functions.
Molecular Mechanism
The molecular mechanism of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid involves its interaction with biomolecules through the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be achieved using strong acids like trifluoroacetic acid, leading to the formation of a carbamic acid intermediate, which subsequently decarboxylates to release the free amine . This mechanism is essential for the selective protection and deprotection of amines in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid can change over time due to its stability and degradation. The compound is generally stable at room temperature but can degrade under acidic or basic conditions . Long-term studies have shown that the deprotection of the Boc group can lead to changes in cellular function, particularly in in vitro studies where the compound is used to protect amines during peptide synthesis .
Dosage Effects in Animal Models
The effects of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At high doses, it can cause adverse effects, including toxicity and changes in cellular function . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is involved in metabolic pathways related to the protection and deprotection of amines. The compound interacts with enzymes such as proteases and peptidases, which are involved in the cleavage of peptide bonds . The Boc group is metabolized through hydrolysis, leading to the formation of a carbamic acid intermediate, which subsequently decarboxylates to release the free amine . This metabolic pathway is essential for the selective protection and deprotection of amines in organic synthesis.
Transport and Distribution
The transport and distribution of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with binding proteins that help localize and accumulate the compound in specific cellular compartments .
Subcellular Localization
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is localized in various subcellular compartments, including the cytoplasm and organelles. The compound’s Boc group can be targeted to specific compartments through post-translational modifications or targeting signals . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and enzymes within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation reaction, where benzene or a substituted benzene reacts with a piperidine derivative in the presence of a Lewis acid catalyst.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine functionality of the piperidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
化学反应分析
Types of Reactions: 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The piperidine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products:
Oxidation: Phenyl ketones, carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Free amines, substituted piperidines.
相似化合物的比较
- 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid
- 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
- 1-(Tert-butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid
Comparison: 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is unique due to the position of the phenyl group on the piperidine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug development and chemical research.
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-13(12-8-5-4-6-9-12)10-7-11-14(18)15(19)20/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJFWVCMROGUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



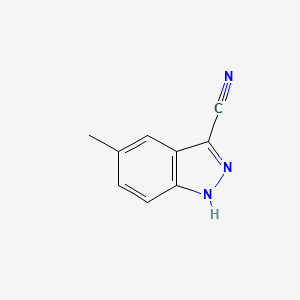
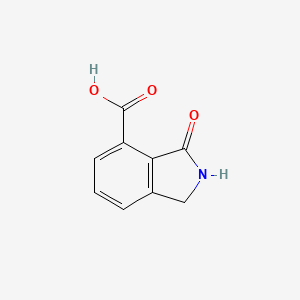
![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)
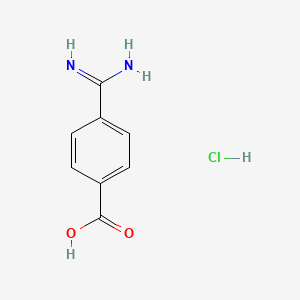
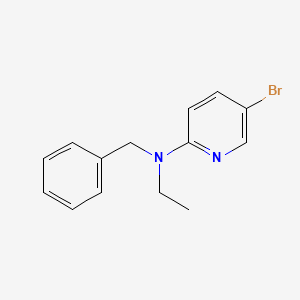
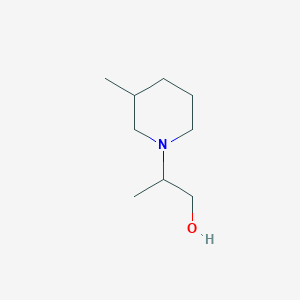
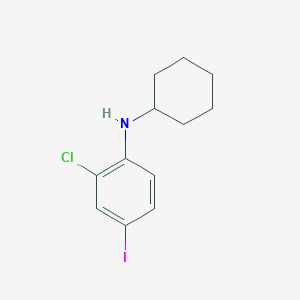
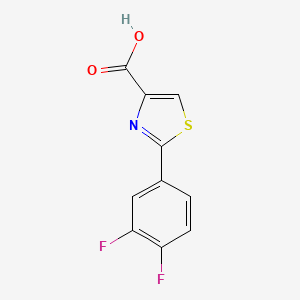
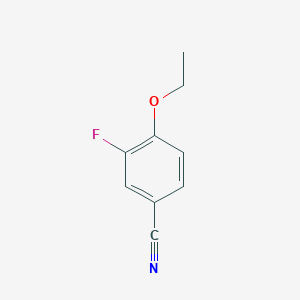
![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)
![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)
